(2,5-Dimethyl-phenylethynyl)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethyl-phenylethynyl)-trimethyl-silane: is an organosilicon compound that features a phenylethynyl group substituted with two methyl groups at the 2 and 5 positions, and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 2,5-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dimethylbenzophenone or 2,5-dimethylbenzoic acid.
Reduction: Formation of 2,5-dimethylphenylethane.
Substitution: Formation of 2,5-dimethylphenylethynyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and polymers. It serves as a precursor for the synthesis of silyl-protected alkynes and other functionalized aromatic compounds .
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may be explored for potential use in drug discovery and development due to their structural diversity and reactivity.
Industry: In the materials science industry, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its unique properties contribute to the development of materials with enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the phenylethynyl group and the trimethylsilyl group. The phenylethynyl group can participate in various addition and substitution reactions, while the trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Phenylethynyltrimethylsilane: Lacks the methyl substitutions at the 2 and 5 positions.
2,5-Dimethylphenylacetylene: Lacks the trimethylsilyl group.
Trimethylsilylacetylene: Lacks the phenyl and methyl groups.
Uniqueness: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both the phenylethynyl group with methyl substitutions and the trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and materials science .
Properties
Molecular Formula |
C13H18Si |
---|---|
Molecular Weight |
202.37 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18Si/c1-11-6-7-12(2)13(10-11)8-9-14(3,4)5/h6-7,10H,1-5H3 |
InChI Key |
ZTFVJCAURSMIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.